rac-(2S,4R)-2-Cyclopropyl-4-piperidinol hydrochloride

CAS No.: 1909287-97-3

Cat. No.: VC8085391

Molecular Formula: C8H16ClNO

Molecular Weight: 177.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909287-97-3 |

|---|---|

| Molecular Formula | C8H16ClNO |

| Molecular Weight | 177.67 |

| IUPAC Name | (2S,4R)-2-cyclopropylpiperidin-4-ol;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO.ClH/c10-7-3-4-9-8(5-7)6-1-2-6;/h6-10H,1-5H2;1H/t7-,8+;/m1./s1 |

| Standard InChI Key | XSEBYVVWEMOGOZ-WLYNEOFISA-N |

| Isomeric SMILES | C1CN[C@@H](C[C@@H]1O)C2CC2.Cl |

| SMILES | C1CC1C2CC(CCN2)O.Cl |

| Canonical SMILES | C1CC1C2CC(CCN2)O.Cl |

Introduction

Chemical Structure and Stereochemical Properties

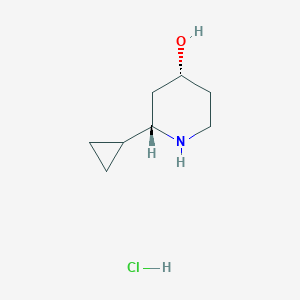

The molecular formula of rac-(2S,4R)-2-Cyclopropyl-4-piperidinol hydrochloride is C₈H₁₆ClNO, with a molecular weight of 177.67 g/mol . The piperidine ring adopts a chair conformation, with the cyclopropyl and hydroxyl groups occupying equatorial positions (Figure 1). Key stereochemical features include:

-

Bond angles: The cyclopropyl ring introduces strain, with C-C-C angles of ~60°, influencing reactivity .

Table 1: Structural and Stereochemical Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S,4R)-2-cyclopropylpiperidin-4-ol; hydrochloride | |

| SMILES | C1CNC@@HC2CC2.Cl | |

| InChI Key | XSEBYVVWEMOGOZ-WLYNEOFISA-N | |

| Chiral Centers | 2 (C2, C4) |

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via stereoselective cyclopropanation followed by resolution of enantiomers:

-

Cyclopropanation: A piperidine precursor undergoes [2+1] cycloaddition with a carbene source to form the cyclopropyl group .

-

Hydroxylation: Oxidation at C4 introduces the hydroxyl group .

-

Salt Formation: Treatment with HCl yields the hydrochloride salt .

Industrial-scale production by MolCore BioPharmatech achieves >98% purity under ISO-certified conditions .

Analytical Characterization

-

HPLC: Purity ≥98% (C18 column, acetonitrile/water gradient) .

-

X-ray Crystallography: Confirms chair conformation and substituent geometry .

Pharmaceutical Applications

Role in Drug Discovery

rac-(2S,4R)-2-Cyclopropyl-4-piperidinol hydrochloride serves as a key intermediate in synthesizing:

-

Renin Inhibitors: Piperidine derivatives modulate the renin-angiotensin system .

-

BCL6 Inhibitors: Fused tricyclic quinolinones derived from this scaffold show sub-nanomolar IC₅₀ values in lymphoma models .

-

Janus Kinase (JAK) Inhibitors: Patented compounds incorporating this structure exhibit anti-inflammatory activity .

Table 2: Biological Activity of Derivatives

| Derivative | Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| 4-Hydroxy-3,5-piperidine | Renin | 2.1 nM | |

| Fused-tricyclic quinolinone | BCL6 | 0.8 nM | |

| Pyrimidin-2-amine | JAK2 | 5.4 nM |

Physicochemical Properties

Solubility and Stability

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume